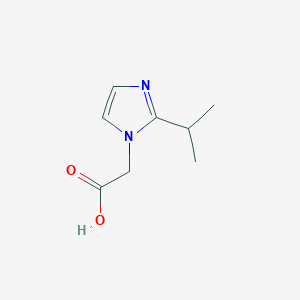
5-Methoxymethyl-4-(4-methoxy-phenyl)-2H-pyrazol-3-ylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of pyrazole, which is a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms . The methoxy groups and the amine group suggest that this compound could have interesting chemical properties and potential applications in various fields.
Synthesis Analysis
While specific synthesis methods for this compound are not available, pyrazole derivatives are often synthesized through the reaction of α,β-unsaturated carbonyl compounds with hydrazine . The methoxy and aminomethyl groups could potentially be introduced through further reactions .Molecular Structure Analysis
The molecular structure of this compound would likely be determined through techniques such as NMR spectroscopy and X-ray crystallography . These techniques allow for the determination of the positions of atoms within the molecule and the nature of their bonds .Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by the presence of the pyrazole ring, the methoxy groups, and the aminomethyl group. For instance, the pyrazole ring might undergo reactions typical of aromatic compounds, while the methoxy groups could potentially be involved in ether cleavage reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined through various experimental techniques. For instance, the melting point, boiling point, and solubility can be determined through standard laboratory procedures .Aplicaciones Científicas De Investigación
Molecular Structure and Spectroscopic Analysis
The molecular structure and spectroscopic data of pyrazole derivatives are often obtained through computational methods like DFT (B3LYP) with various basis sets. For example, a related compound's molecular geometry was fully optimized, and its vibrational spectra were recorded, with fundamental vibrations assigned based on potential energy distribution (PED) of the vibrational modes. Such studies also involve molecular parameters calculation (bond length, bond angle) and intramolecular charge transfer analysis using methods like natural bond orbital analysis (NBO). Other molecular characteristics like molecular electrostatic potential (MEP), HOMO - LUMO, Fukui functions, RDG, and ELF are also computed to understand the compound's properties better (Viji et al., 2020).
Synthetic Pathways
Efficient synthetic routes are designed for the synthesis of various derivatives of pyrazole compounds. These routes often involve multiple steps, starting with the synthesis of intermediate compounds, which are further processed through reactions like Claisen-Smidth condensation and cyclocondensation to yield the desired heterocycles. Such synthetic pathways are significant for producing compounds with potential pharmacophoric properties (Bhosle et al., 2012).
Antimicrobial Properties
Several derivatives of pyrazole compounds are synthesized and evaluated for their antimicrobial activity. For example, novel pyrazoline and isoxazoline derivatives have been synthesized, characterized, and tested for their antimicrobial properties, showing significant to moderate activity. Such studies are crucial for identifying new compounds with potential therapeutic applications (Jadhav et al., 2009).
Crystal Structure Analysis
Understanding the crystal structure of compounds is essential for their application in various fields. X-ray diffraction studies provide insights into the compound's molecular and crystal structure, aiding in the identification of its physical and chemical properties. These studies are fundamental in material science and drug design (Cao et al., 2010).
Structure-Activity Relationship (SAR)
SAR studies are crucial in drug discovery and development. They involve the synthesis and characterization of compounds and evaluating their biological activities, like anti-inflammatory potential. Such studies often reveal the importance of certain functional groups or structural features in biological activity, guiding the design of more effective drugs (Hayun et al., 2020).
Safety And Hazards
Propiedades
IUPAC Name |
5-(methoxymethyl)-4-(4-methoxyphenyl)-1H-pyrazol-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2/c1-16-7-10-11(12(13)15-14-10)8-3-5-9(17-2)6-4-8/h3-6H,7H2,1-2H3,(H3,13,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDTOQOFLFBUBPW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=C(C(=NN1)N)C2=CC=C(C=C2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methoxymethyl-4-(4-methoxy-phenyl)-2H-pyrazol-3-ylamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

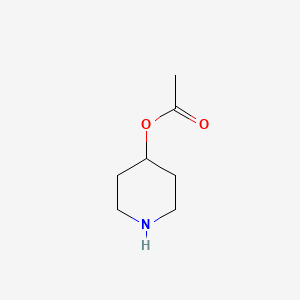
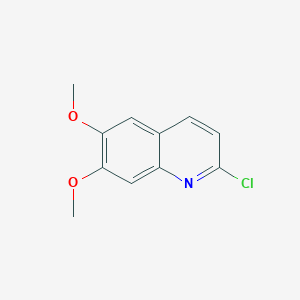
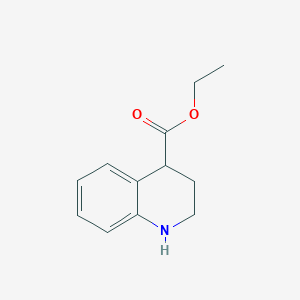
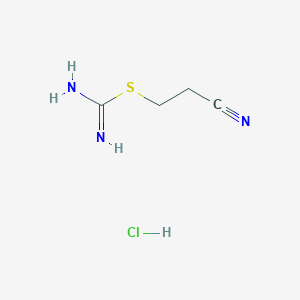
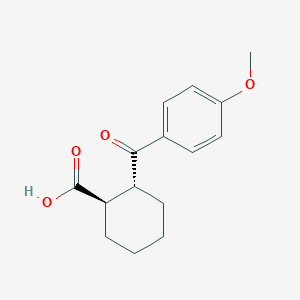



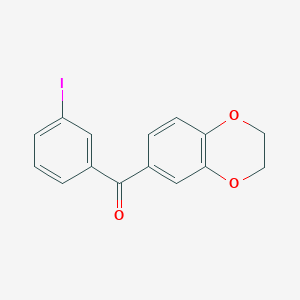
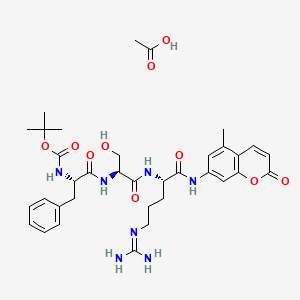
![4-[(2E,5E)-3,7-dimethylocta-2,5,7-trienoxy]furo[3,2-g]chromen-7-one](/img/structure/B1353175.png)

